molecular formula C8H14O3 B1315604 Ethyl 2-formyl-3-methylbutanoate CAS No. 21474-92-0

Ethyl 2-formyl-3-methylbutanoate

Cat. No.: B1315604
CAS No.: 21474-92-0
M. Wt: 158.19 g/mol
InChI Key: XHTRNTBSWKGZOE-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-methylbutanoate: is an organic compound with the molecular formula C8H14O3 . It is an ester, characterized by the presence of a formyl group and a methyl group attached to a butanoate backbone. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Scientific Research Applications

Ethyl 2-formyl-3-methylbutanoate is used in scientific research for its role as an intermediate in organic synthesis. It is employed in the development of new pharmaceuticals, fragrances, and other organic compounds. Its unique structure allows researchers to explore novel chemical reactions and pathways, making it a valuable tool in both academic and industrial research.

Safety and Hazards

Ethyl 2-formyl-3-methylbutanoate is considered hazardous . It is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers may explode when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbutanoate can be synthesized through the esterification of 2-formyl-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-formyl-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 2-formyl-3-methylbutanoic acid.

    Reduction: 2-formyl-3-methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-methylbutanoate involves its interaction with various molecular targets depending on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the formyl and methyl groups.

    Methyl butyrate: Another ester with a similar backbone but different alkyl groups.

    Ethyl propanoate: Similar ester structure but with a shorter carbon chain.

Uniqueness: Ethyl 2-formyl-3-methylbutanoate is unique due to the presence of both a formyl group and a methyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

ethyl 2-formyl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTRNTBSWKGZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538766
Record name Ethyl 2-formyl-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21474-92-0
Record name Ethyl 2-formyl-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (2.53 g, 25 mmol) in THF (25 mL) was treated with n-butyllithium (1.6M in hexane, 16 mL, 25.6 mmol) at room temperature under N2. The resulting pale yellow solution was cooled to −78° C. A solution of 3-methyl-butyric acid ethyl ester (2.91 g, 22.31 mmol) in THF (7 mL) was added. Stirring was continued for a half hour at −78° C., after which ethyl formate (5.5 g, 75 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for three hours under N2. The reaction mixture was quenched with acetic acid (4.5 ml), diluted with diethyl ether, washed with water, brine, and dried (Na2SO4). Silica gel chromatography (methyl acetate/hexane) provided 3.2 g of the title compound as a mixture of isomers.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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